1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
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Overview
Description
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2 and a molecular weight of 247.16414 g/mol . It is a derivative of tetrahydroquinoxaline, a bicyclic compound that contains a quinoxaline ring system. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with allyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions usually require a solvent such as ethanol or methanol and a temperature range of 0-50°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydro form.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: Research has explored its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
1-Allyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoxaline: The parent compound without the allyl group.
1-Methyl-1,2,3,4-tetrahydroquinoxaline: A derivative with a methyl group instead of an allyl group.
3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide: A compound with a carboxamide group and two methyl groups
Properties
Molecular Formula |
C11H16Cl2N2 |
---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
4-prop-2-enyl-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C11H14N2.2ClH/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13;;/h2-6,12H,1,7-9H2;2*1H |
InChI Key |
DIQOROJGTFUVFW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCNC2=CC=CC=C21.Cl.Cl |
Origin of Product |
United States |
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